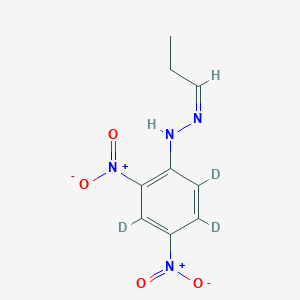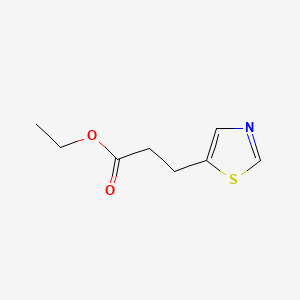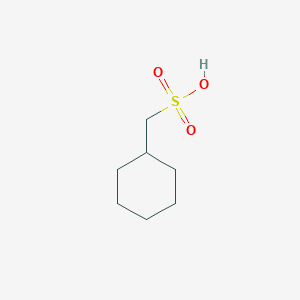
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C14H9F6NO and a molecular weight of 321.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methanol group and a phenyl ring bearing trifluoromethyl groups at the 3 and 5 positions . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyridine and phenyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: undergoes various chemical reactions, including :
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.
Scientific Research Applications
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: can be compared with other similar compounds, such as :
- (6-(3,5-Difluoromethylphenyl)pyridin-3-yl)methanol
- (6-(3,5-Trifluoromethylphenyl)pyridin-3-yl)ethanol
These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of trifluoromethyl groups in This compound imparts unique characteristics, such as increased lipophilicity and stability, making it distinct from its analogs.
Properties
Molecular Formula |
C14H9F6NO |
|---|---|
Molecular Weight |
321.22 g/mol |
IUPAC Name |
[6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)12-2-1-8(7-22)6-21-12/h1-6,22H,7H2 |
InChI Key |
LVUHVMNLPCTNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)


![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)








![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
